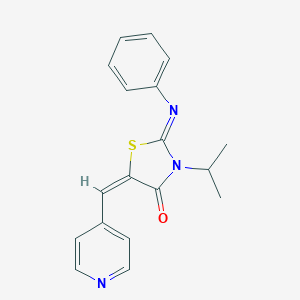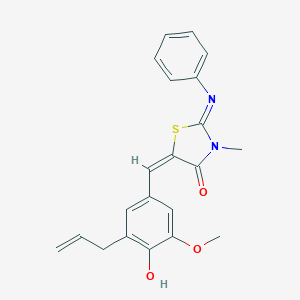![molecular formula C18H18BrClN2O3S B298660 N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide](/img/structure/B298660.png)
N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide, also known as BMS-986205, is a small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) protein. TYK2 is a member of the Janus kinase (JAK) family of proteins, which play a crucial role in the signaling pathways that control immune responses. BMS-986205 has been the subject of extensive scientific research due to its potential as a therapeutic agent for the treatment of inflammatory diseases.
Mecanismo De Acción
N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide inhibits the activity of TYK2, which is a key signaling protein in the pathways that control immune responses. By targeting TYK2, N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide reduces the production of pro-inflammatory cytokines, which are responsible for the symptoms of inflammatory diseases. N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide has been shown to be selective for TYK2, with minimal activity against other JAK family members.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide has been shown to reduce inflammation and improve disease symptoms in preclinical models of inflammatory diseases. In addition, N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide has been shown to have a favorable safety profile in animal studies. However, further research is needed to fully understand the biochemical and physiological effects of N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. In addition, it is selective for TYK2, which allows for more specific targeting of immune pathways. However, N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide also has some limitations. It has a relatively short half-life in vivo, which may limit its efficacy in clinical settings. In addition, the off-target effects of N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide are not fully understood, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the evaluation of the safety and efficacy of N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide in clinical trials. In addition, further research is needed to understand the biochemical and physiological effects of N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide in humans. Finally, N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide may have potential applications in other inflammatory diseases beyond those currently being studied.
Métodos De Síntesis
The synthesis of N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide involves several steps, including the reaction of 4-bromo-3-methylbenzene with 4-chlorobenzenesulfonyl chloride to form an intermediate. This intermediate is then reacted with pyrrolidinecarboxylic acid to produce the final product. The synthesis of N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide has been optimized to improve its yield and purity, and various analytical techniques have been used to confirm its chemical structure.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide has been extensively studied in preclinical models of inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these models, N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide has been shown to reduce inflammation and improve disease symptoms. Clinical trials are currently underway to evaluate the safety and efficacy of N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide in humans.
Propiedades
Nombre del producto |
N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide |
|---|---|
Fórmula molecular |
C18H18BrClN2O3S |
Peso molecular |
457.8 g/mol |
Nombre IUPAC |
N-(4-bromo-3-methylphenyl)-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H18BrClN2O3S/c1-12-11-14(6-9-16(12)19)21-18(23)17-3-2-10-22(17)26(24,25)15-7-4-13(20)5-8-15/h4-9,11,17H,2-3,10H2,1H3,(H,21,23) |
Clave InChI |
VDYOMNRUROKLLY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)Br |
SMILES canónico |
CC1=C(C=CC(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2-Bromo-4-{[3-isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetonitrile](/img/structure/B298583.png)
![(2-Bromo-4-{[3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298585.png)
![(2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298587.png)
![(2E,5E)-3-ethyl-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298588.png)

![N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-4-fluorobenzohydrazide](/img/structure/B298590.png)
![5-[(5-Chloro-2-thienyl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B298591.png)
![2-[3-(dimethylamino)phenoxy]-N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B298592.png)
![(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one](/img/structure/B298595.png)
![5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B298598.png)
![(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298600.png)